Foslevodopa - 101141-95-1

Foslevodopa

Catalog Number: EVT-1165461
CAS Number: 101141-95-1
Molecular Formula: C9H12NO7P
Molecular Weight: 277.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Foslevodopa is an L-tyrosine derivative that is L-dopa in which the hydroxy group at position 4' is replaced by a phosphonooxy group. It is a water-soluble prodrug of levodopa which is used for the treatment of Parkinson's disease. It has a role as an antiparkinson drug and a prodrug. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and an O-phosphoamino acid. It is functionally related to a L-dopa.
Foslevodopa is under investigation in clinical trial NCT04750226 (Study to Assess Adverse Events and Change in Disease Activity of 24-hour Continuous Subcutaneous Infusion of ABBV-951 in Adult Participants With Advanced Parkinson's Disease).
Source and Classification

Foslevodopa is classified as a prodrug, specifically a phosphate ester of levodopa. It is often used in conjunction with foscarbidopa, another prodrug that enhances the effectiveness of levodopa by inhibiting its peripheral metabolism. The combination is commercially known as ABBV-951 and is particularly relevant for patients with advanced Parkinson's disease who experience motor fluctuations despite oral therapy .

Synthesis Analysis

The synthesis of foslevodopa involves several key steps that ensure high yields and purity. The process typically employs asymmetric synthesis techniques:

  1. Starting Materials: The synthesis begins with readily available precursors for levodopa.
  2. Horner–Wadsworth–Emmons Reaction: This step introduces the necessary double bond into the molecule, which is crucial for subsequent transformations.
  3. Enantioselective Hydrogenation: Following the olefination, the double bond undergoes hydrogenation to yield the desired stereochemistry.
  4. Phosphate Esterification: The final step involves converting levodopa into its phosphate form to produce foslevodopa .

This scalable method has been optimized for pilot-scale production, ensuring that it meets pharmaceutical standards for quality and consistency .

Molecular Structure Analysis

Foslevodopa's molecular structure can be represented by its chemical formula, which includes a phosphate group attached to the levodopa backbone. The structure allows for increased solubility and stability compared to traditional levodopa formulations. Key features include:

  • Molecular Formula: C₁₄H₁₉N₃O₅P
  • Molecular Weight: Approximately 345.3 g/mol
  • Functional Groups: Includes hydroxyl groups, an amine group, and a phosphate group.

The presence of these functional groups contributes to its solubility in aqueous solutions, particularly at physiological pH levels .

Chemical Reactions Analysis

Foslevodopa undergoes several important chemical reactions during its therapeutic application:

  1. Dephosphorylation: In vivo, foslevodopa is converted to levodopa through enzymatic hydrolysis, which releases the active drug.
  2. Decarboxylation: Once converted to levodopa, it is further decarboxylated to dopamine by aromatic L-amino acid decarboxylase.
  3. Interactions with Carbidopa: When administered with foscarbidopa, it prevents the peripheral conversion of levodopa to dopamine, thereby increasing its availability in the central nervous system .
Mechanism of Action

Foslevodopa acts primarily by replenishing dopamine levels in the brain, which are deficient in patients with Parkinson's disease. The mechanism involves:

  • Conversion to Levodopa: After administration, foslevodopa is hydrolyzed to produce levodopa.
  • Dopamine Synthesis: Levopdopa crosses the blood-brain barrier and is converted into dopamine.
  • Symptom Relief: By restoring dopamine levels, foslevodopa alleviates motor symptoms associated with Parkinson's disease .
Physical and Chemical Properties Analysis

Foslevodopa exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions at physiological pH (greater than 1 g/ml), facilitating easy administration via subcutaneous infusion.
  • Stability: Demonstrates excellent chemical stability under physiological conditions, making it suitable for continuous infusion therapies.
  • pH Dependence: Solubility profiles indicate that foslevodopa remains stable across a wide range of pH levels but shows optimal performance near neutral pH .
Applications

Foslevodopa has significant applications in treating Parkinson's disease:

  • Continuous Subcutaneous Infusion Therapy: Provides a novel delivery method that maintains stable plasma levels of levodopa over extended periods.
  • Management of Motor Fluctuations: Particularly beneficial for patients who experience inconsistent responses to oral levodopa therapy.
  • Clinical Trials and Efficacy: Phase 1 and 3 clinical trials have shown that foslevodopa/foscarbidopa significantly improves motor function and quality of life in advanced Parkinson's disease patients .

Properties

CAS Number

101141-95-1

Product Name

Foslevodopa

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid

Molecular Formula

C9H12NO7P

Molecular Weight

277.17 g/mol

InChI

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1

InChI Key

YNDMEEULGSTYJT-LURJTMIESA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Synonyms

DOPA 4-phosphate
DOPA 4-phosphate, (32)P-(L-Tyr)-isomer
DOPA 4-phosphate, (L-Tyr)-isome

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.